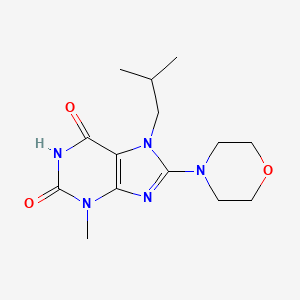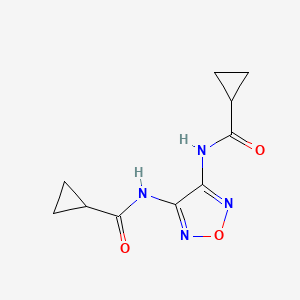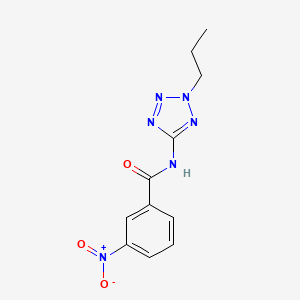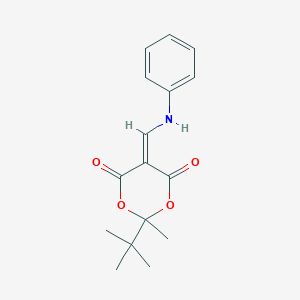![molecular formula C19H14N2O2S B5699040 3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5699040.png)
3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one, commonly known as MPTC, is a synthetic compound that has shown potential in various scientific research applications. MPTC belongs to the class of chromone derivatives that possess a wide range of biological activities.
作用機序
The mechanism of action of MPTC is not fully understood. However, it has been reported to inhibit the activity of various enzymes and proteins involved in the progression of cancer, inflammation, and oxidative stress. MPTC has also been reported to modulate various signaling pathways involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
MPTC has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. MPTC has also been reported to reduce inflammation and oxidative stress in various animal models. Furthermore, MPTC has been shown to improve glucose metabolism and reduce lipid peroxidation in diabetic animals.
実験室実験の利点と制限
MPTC has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. MPTC is also stable and can be stored for long periods without degradation. However, MPTC has some limitations for lab experiments. It has low solubility in water, which limits its use in aqueous systems. Furthermore, MPTC has not been extensively studied for its toxicity and safety profile.
将来の方向性
There are several future directions for the study of MPTC. Firstly, the mechanism of action of MPTC needs to be fully elucidated. Secondly, the toxicity and safety profile of MPTC need to be studied in detail. Thirdly, the potential of MPTC in the treatment of various diseases needs to be explored further. Finally, the development of novel analogs of MPTC with improved pharmacological properties should be pursued.
Conclusion:
In conclusion, MPTC is a synthetic compound that has shown potential in various scientific research applications. It possesses antitumor, anti-inflammatory, and antioxidant activities and has shown potential in the treatment of various diseases. The synthesis of MPTC is relatively simple, and it can be easily synthesized in large quantities. However, further studies are needed to fully elucidate the mechanism of action, toxicity, and safety profile of MPTC.
合成法
The synthesis of MPTC involves the reaction of 3-methyl-2-benzothiazolinone and 3-aminobenzoic acid in the presence of phosphorus oxychloride. The reaction mixture is then treated with 4-methylthio-2-oxo-2H-chromene-3-carboxylic acid to obtain MPTC. This synthesis method has been reported to yield MPTC in good yields and high purity.
科学的研究の応用
MPTC has been extensively studied for its potential in various scientific research applications. It has been reported to possess antitumor, anti-inflammatory, and antioxidant activities. MPTC has also shown potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Furthermore, MPTC has been studied for its potential in the treatment of diabetes and cardiovascular diseases.
特性
IUPAC Name |
3-[2-(3-methylanilino)-1,3-thiazol-4-yl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S/c1-12-5-4-7-14(9-12)20-19-21-16(11-24-19)15-10-13-6-2-3-8-17(13)23-18(15)22/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQBAJMHTFYLDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[(4-nitrophenyl)acetyl]amino}isophthalic acid](/img/structure/B5698974.png)
![2-[5-(1,3-benzothiazol-2-yl)-2-furyl]benzoic acid](/img/structure/B5698984.png)
![methyl 4-[(3-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5698989.png)
![2-(2-fluorophenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5698995.png)
![4-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5698998.png)

![N-[3-(1-piperidinyl)propyl]-4-biphenylcarboxamide](/img/structure/B5699020.png)




